2-Heptanol, 6-amino-2-methyl-, (6S)-
Description
Significance of Chiral Amino Alcohols as Key Chiral Building Blocks and Ligands
Chiral amino alcohols are a privileged class of organic compounds, widely recognized for their versatility as key chiral building blocks, ligands, and auxiliaries in asymmetric synthesis. nih.govnih.gov Their importance stems from the presence of two distinct functional groups—an amine and an alcohol—in a stereochemically defined arrangement. iris-biotech.de This bifunctional nature allows for diverse chemical modifications and coordination with metal centers, making them indispensable tools for constructing complex chiral molecules such as natural products and pharmaceuticals. acs.org
As chiral building blocks , these compounds serve as valuable starting materials, incorporating pre-existing stereocenters into a target molecule, a strategy often referred to as "chiral pool synthesis". abcr.com This approach simplifies the synthesis of enantiomerically pure products, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active. rjptonline.org The ability to derive complex structures from readily available chiral amino alcohols provides an efficient pathway to molecules with desired stereochemistry. acs.org
Furthermore, chiral amino alcohols are paramount in their role as chiral ligands in asymmetric catalysis. semanticscholar.orgwestlake.edu.cn When complexed with a metal center, they create a chiral environment that can influence the stereochemical outcome of a reaction, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. nih.govalfa-chemistry.com Ligands derived from amino alcohols, such as those used in the synthesis of bisoxazolines (BOX), are among the most successful and widely used classes of ligands for a variety of metal-catalyzed reactions. nih.govnih.gov The modular nature of amino alcohols allows for the fine-tuning of the ligand's steric and electronic properties to optimize selectivity for specific transformations. nih.gov Their applications are extensive, ranging from asymmetric reductions of ketones to the formation of carbon-carbon bonds, highlighting their central role in the advancement of stereoselective synthesis. semanticscholar.orgacs.org
Research Context of Chiral 2-Heptanol (B47269) Derivatives in Stereoselective Synthesis
Within the broader family of chiral alcohols, derivatives of 2-heptanol hold a significant place as useful reagents and structural motifs in stereoselective synthesis. The chirality at the second carbon position provides a simple yet effective stereocenter that can be exploited in various asymmetric transformations. wikipedia.org Chiral secondary alcohols like (R)- and (S)-2-heptanol are employed both as starting materials for the synthesis of single-stereoisomer drugs and as powerful resolving agents to separate racemic mixtures.
For instance, the (R)-enantiomer of 2-heptanol has been utilized in the resolution of a diastereoisomeric mixture, which was a key step in the synthesis of a potent vasopressin V₂ receptor agonist. This application underscores the utility of chiral 2-heptanol in accessing enantiomerically pure intermediates for the development of therapeutic agents. The presence of the hydroxyl group allows for the formation of diastereomeric esters or ethers, which can then be separated by physical methods like chromatography or crystallization.
The stereoselective synthesis of more complex amino alcohol derivatives, such as (5S, 6S)-6-amino-7-cyclohexyl-2-methylheptan-5-ol, further illustrates the research interest in this class of compounds. researchgate.net The development of synthetic routes to such molecules demonstrates the ongoing efforts to create structurally diverse chiral amino alcohols that can serve as building blocks for novel chemical entities. researchgate.net Although specific research on (6S)-2-Heptanol, 6-amino-2-methyl- is limited, its structure fits squarely within this context. As a chiral amino alcohol derivative of heptanol, it represents a potential building block or precursor to chiral ligands for stereoselective synthesis, embodying the key structural features that make this class of compounds so valuable to modern organic chemistry.
Chemical Compound Data
Below are the computed properties for (6S)-2-Heptanol, 6-amino-2-methyl-.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (6S)-6-amino-2-methylheptan-2-ol | PubChem nih.gov |
| Molecular Formula | C₈H₁₉NO | PubChem nih.gov |
| Molecular Weight | 145.24 g/mol | PubChem nih.gov |
| CAS Number | 165962-55-0 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
Structure
3D Structure
Properties
CAS No. |
165962-55-0 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
(6S)-6-amino-2-methylheptan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3/t7-/m0/s1 |
InChI Key |
LREQLEBVOXIEOM-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)O)N |
Canonical SMILES |
CC(CCCC(C)(C)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6s 2 Heptanol, 6 Amino 2 Methyl
Stereoselective Synthesis Approaches to Chiral Amino Alcohols
Achieving high stereoselectivity is the primary goal in the synthesis of chiral molecules like (6S)-2-Heptanol, 6-amino-2-methyl-. Methodologies can be broadly categorized based on how the chiral center is introduced and controlled. These strategies include reagent-controlled, substrate-controlled, and auxiliary-controlled methods, each aiming to govern the formation of the new stereogenic center with high fidelity. diva-portal.org The development of asymmetric routes is critical to move beyond the limitations of traditional methods, which often relied on the derivatization of a limited range of naturally occurring chiral molecules. diva-portal.orgdiva-portal.org
Asymmetric reduction of prochiral ketones is a powerful and direct method for producing chiral secondary alcohols. mdpi.com For the synthesis of (6S)-2-Heptanol, 6-amino-2-methyl-, a key precursor would be 6-(protected-amino)-2-methylheptan-2-one. The stereoselective reduction of the ketone at the C6 position would establish the required (S)-chirality.
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) represents a highly effective technology for this transformation, often proceeding with excellent enantioselectivity without the need for high-pressure equipment. acs.org Catalysts of the Noyori-type, featuring a ruthenium center coordinated to a chiral diamine ligand, are particularly effective for the reduction of α-amino ketones. acs.org For instance, the reduction of various unprotected α-amino ketone HCl salts has been achieved with high yields and enantioselectivities exceeding 99% ee. acs.org
Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses oxazaborolidine catalysts to mediate the enantioselective reduction of ketones with borane. mdpi.com These catalysts can be generated in situ from chiral amino alcohols, such as those derived from proline, offering a practical and reliable route to chiral secondary alcohols with predictable stereochemistry. mdpi.com
The reduction of N-protected amino acids offers an alternative pathway. Reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) can rapidly reduce N-protected amino acids to their corresponding amino alcohols in high yields and without loss of enantiomeric purity. researchgate.net This approach avoids the need for derivatization of the carboxylic acid, simplifying the synthetic sequence. researchgate.net
| Catalyst/Reagent System | Substrate Type | Typical Enantiomeric Excess (ee) | Key Features |
| Ruthenium-Diamine Catalysts | α-Amino Ketones | >99% | High efficiency, applicable to unprotected substrates, cost-effective metal. acs.org |
| Oxazaborolidine (CBS) Catalysts | Prochiral Ketones | 91-98% | Predictable stereochemistry, can be generated in situ. mdpi.com |
| Iridium/f-phamidol System | α-Amino β-Ketoesters | >99% | Dynamic kinetic resolution, high turnover numbers. rsc.org |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | N-Protected Amino Acids | High (no racemization) | Simple, rapid, high yield reduction of carboxylic acids. researchgate.net |
Constructing the carbon skeleton while simultaneously setting the stereochemistry is a highly efficient strategy. For (6S)-2-Heptanol, 6-amino-2-methyl-, this could involve the asymmetric addition of a nucleophile to an imine or a related electrophile.
Mannich-type reactions, involving the nucleophilic addition of enolates to imines, are a classic method for forming β-amino carbonyl compounds, which can be further transformed into amino alcohols. westlake.edu.cn The use of chiral auxiliaries or catalysts can render this reaction highly stereoselective. diva-portal.org Similarly, asymmetric aldol (B89426) reactions of glycine-derived enolates with aldehydes provide a route to syn-α-hydroxy-β-amino esters. diva-portal.org
More recently, copper-catalyzed asymmetric propargylic substitution (APS) has emerged as a robust method for creating sterically congested carbon stereocenters. acs.orgnih.gov This approach could be adapted to synthesize γ-amino alcohols by reacting alkyne-functionalized oxetanes with amines in the presence of a chiral copper catalyst, delivering products with high enantiomeric ratios (up to 94:6 er). acs.orgunimi.it A nickel-catalyzed asymmetric reductive coupling of 2-aza-butadiene with aldehydes also provides access to chiral γ-secondary amino alcohols with good enantioselectivity. organic-chemistry.org
Modern synthetic chemistry has seen the rise of electrocatalytic and radical-based methods that offer new retrosynthetic disconnections and high functional group tolerance. nih.govresearchgate.net These strategies can streamline the synthesis of complex molecules like chiral amino alcohols by avoiding extensive use of protecting groups. nih.gov
A recently developed approach utilizes a serine-derived chiral carboxylic acid in a series of stereoselective electrocatalytic decarboxylative transformations. nih.gov This radical-based method is modular and allows for the efficient coupling of aryl, alkenyl, alkyl, and acyl fragments to the chiral amino acid core. nih.gov This powerful technique simplifies complex synthetic pathways and is scalable, as demonstrated in a 72-gram-scale flow reaction. nih.govchemrxiv.org
Chromium-catalyzed asymmetric cross aza-pinacol couplings between aldehydes and imines provide another innovative route. westlake.edu.cn This method proceeds via an α-amino radical polar crossover strategy, enabling the modular synthesis of β-amino alcohols with excellent control over both chemical and stereochemical selectivity. westlake.edu.cn By modulating the reduction potential of the imine with electron-withdrawing protecting groups, the selective formation of an α-amino radical is achieved, which then adds nucleophilically to an aldehyde. westlake.edu.cn
Multicomponent and domino (or cascade) reactions are highly efficient processes that combine several bond-forming events in a single operation, minimizing waste and purification steps. researchgate.netmdpi.com
A three-component approach utilizing a Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines can produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org By employing a chiral imine, this process can be rendered asymmetric, yielding enantiomerically pure products. diva-portal.org
Palladium-catalyzed domino coupling reactions have been used to synthesize axially chiral amino acids and amino alcohols. researchgate.net While structurally different from the target molecule, the principle of using a domino sequence to rapidly build molecular complexity is directly applicable. Such strategies often involve the in situ generation of reactive intermediates that undergo subsequent transformations without being isolated. researchgate.net
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. ucl.ac.uk Enzymes operate under mild conditions and can exhibit exceptional enantio- and regioselectivity, making them ideal for producing chiral compounds. nih.gov
Engineered amine dehydrogenases (AmDHs) have been developed for the direct asymmetric reductive amination of ketones using ammonia (B1221849) as the amine source. frontiersin.orgnih.gov This one-step synthesis of chiral amino alcohols from α-hydroxy ketones can achieve very high enantioselectivity (>99% ee). frontiersin.orgnih.govacs.org The activity and substrate scope of these enzymes can be enhanced through protein engineering techniques like directed evolution. nih.govnih.gov
| Enzyme Class | Reaction Type | Substrate Example | Key Advantages |
| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketones | High enantioselectivity (>99% ee), uses inexpensive ammonia, mild conditions. frontiersin.orgnih.gov |
| Ketoreductase (KRED) | Asymmetric Ketone Reduction | Prochiral Ketones | High enantioselectivity, can be tailored by directed evolution for specific substrates. nih.gov |
| Transaminase (TAm) | Amination of Keto Group | Keto acids, Keto alcohols | Broad substrate scope, can be used in cascade reactions. researchgate.net |
| Dioxygenase | Diastereoselective Hydroxylation | L-lysine | Precise control over stereochemistry in functional group installation. nih.gov |
The chiral pool refers to the collection of abundant, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes. wikipedia.org Using a starting material from the chiral pool can significantly improve the efficiency of a total synthesis by providing a pre-existing stereocenter. diva-portal.orgwikipedia.org
For the synthesis of (6S)-2-Heptanol, 6-amino-2-methyl-, a suitable starting material from the chiral pool could be an amino acid such as (S)-leucine or a related compound. The synthesis would involve the modification of the amino acid's side chain and carboxyl group. For example, the carboxyl group could be reduced to an alcohol, and the side chain could be elaborated through standard C-C bond-forming reactions to construct the tertiary alcohol moiety. The inherent chirality of the starting amino acid is preserved and directs the stereochemistry of the final product. wikipedia.org This strategy is particularly advantageous when the target molecule shares a significant structural fragment with a readily available natural product. wikipedia.org
Control of Regioselectivity and Diastereoselectivity in Amino Alcohol Formation
The formation of γ-amino alcohols such as (6S)-6-amino-2-methyl-2-heptanol involves the creation of at least one, and often two, stereocenters. Controlling the relative and absolute configuration of these centers is a significant synthetic challenge. A primary route to γ-amino alcohols is the diastereoselective reduction of precursor β-amino ketones. rsc.orgrsc.org The stereochemical outcome of these reductions can be directed to selectively produce either syn or anti diastereomers.
One effective strategy involves the asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) of N-protected β-amino ketones. rsc.org The choice of catalyst and hydrogenation method allows for a high degree of control over diastereoselectivity. For instance, the reduction of N-PMP-protected β-amino ketones can be directed to yield either the syn or anti product by selecting the appropriate catalytic system. rsc.orgrsc.org This catalyst-controlled approach is powerful because a single precursor can be used to access different diastereomers.
Another approach is the copper-catalyzed hydroamination of unprotected allylic alcohols. This method provides excellent regioselectivity, ensuring the amino group is introduced at the desired position to form the γ-amino alcohol scaffold. nih.gov The reaction proceeds with high levels of both regio- and enantioselectivity, offering a direct, single-step route from simple, readily available starting materials. nih.gov
Furthermore, one-pot syntheses starting from ketimines have been developed. Deprotonation of a ketimine followed by a reaction with an aldehyde generates a lithiated β-hydroxy-imine intermediate. Subsequent reduction with aluminum hydrides, such as LiAlH4 or AlH3, can proceed with moderate to good syn selectivity, likely through a chelated alkoxy-imine intermediate. thieme-connect.com
The table below summarizes various approaches to control stereoselectivity in γ-amino alcohol synthesis.
| Precursor Type | Method | Key Reagent/Catalyst | Primary Stereocontrol | Typical Selectivity |
| N-PMP-protected β-amino ketone | Asymmetric Transfer Hydrogenation (ATH) | Iridium Complex | Catalyst | High anti selectivity |
| N-PMP-protected β-amino ketone | Asymmetric Hydrogenation (AH) | Rhodium-BINAP Complex | Catalyst | High syn selectivity |
| Unprotected Allylic Alcohol | Copper-Catalyzed Hydroamination | Copper Hydride (CuH) Complex | Catalyst | High regio- and enantioselectivity |
| Ketimine + Aldehyde | One-Pot Aldol Reaction and Reduction | LDA / LiAlH4 | Reagent / Chelation | Moderate to good syn selectivity |
Development of Novel Catalyst Systems for Amino Alcohol Construction
The development of novel and efficient catalyst systems is crucial for the asymmetric synthesis of chiral amino alcohols. Transition metal catalysts, particularly those based on iridium, rhodium, and copper, have proven to be highly effective. rsc.orgnih.govnih.gov
Iridium and Rhodium Catalysts: Complementary catalyst systems based on iridium and rhodium have been developed for the diastereoselective reduction of β-amino ketones. rsc.orgrsc.org
Iridium-catalyzed Asymmetric Transfer Hydrogenation (ATH): Using an iridium catalyst with an α-substituted-amino acid amide ligand and 2-propanol as the hydrogen source, β-amino ketones can be reduced to the corresponding anti-γ-amino alcohols with high diastereoselectivity. rsc.org
Rhodium-catalyzed Asymmetric Hydrogenation (AH): In contrast, a catalyst generated in situ from Rh(COD)₂BF₄ and a C₂-symmetric ligand like (R)-BINAP, under hydrogen pressure, produces the desired syn-γ-amino alcohols with excellent diastereoselectivity. rsc.org
The ability to use these two distinct catalytic systems to selectively generate either the syn or anti diastereomer from a common precursor is a significant advancement, providing access to all four possible diastereomers when combined with an enantioselective Mannich reaction to form the β-amino ketone. rsc.org
Copper Catalysts: Copper-catalyzed reactions have emerged as powerful tools for forming C-N bonds.
Copper-Catalyzed Hydroamination: A copper-hydride (CuH) catalyzed asymmetric hydroamination of unprotected allylic alcohols has been developed for the synthesis of γ-substituted 1,3-amino alcohols. nih.gov This intermolecular process is highly efficient and avoids the need for protecting groups on the alcohol, which improves atom economy. nih.gov
Copper-Catalyzed Propargylic Amination: For the synthesis of γ-amino alcohols featuring a tertiary carbon center, a copper-catalyzed propargylic amination of alkyne-functionalized oxetanes has been reported. nih.govacs.orgunimi.it This method provides access to structurally diverse and complex chiral γ-amino alcohols. nih.govacs.orgunimi.it
The table below details examples of these novel catalyst systems.
| Catalyst System | Reaction Type | Substrate | Product Stereochemistry | Key Features |
| Ir / α-amino acid amide | Asymmetric Transfer Hydrogenation | N-PMP-protected β-amino ketone | anti-γ-amino alcohol | Uses 2-propanol as H₂ source |
| Rh(COD)₂BF₄ / (R)-BINAP | Asymmetric Hydrogenation | N-PMP-protected β-amino ketone | syn-γ-amino alcohol | Requires H₂ pressure |
| [CuH-(S)-DTBM-SEGPHOS] | Asymmetric Hydroamination | Unprotected Allylic Alcohol | Chiral γ-amino alcohol | High regio- and enantioselectivity; atom-efficient |
| Cu-catalyst / Chiral box ligand | Propargylic Amination | Alkyne-functionalized oxetane | Chiral γ-amino alcohol with tertiary stereocenter | Access to complex structures |
Methodologies for Scalable Production of Chiral Amino Alcohols
The transition from laboratory-scale synthesis to scalable industrial production requires methodologies that are efficient, cost-effective, and environmentally benign. For chiral amino alcohols, key considerations include the use of catalytic rather than stoichiometric amounts of chiral reagents, minimizing the number of synthetic steps, and using readily available starting materials.
One-step or one-pot procedures are highly desirable for large-scale synthesis as they reduce the need for intermediate purification steps, saving time, cost, and reducing waste. The copper-catalyzed hydroamination of allylic alcohols and the one-pot synthesis from ketimines are examples of such efficient processes. nih.govthieme-connect.com The development of a chromium-catalyzed asymmetric cross aza-pinacol coupling between aldehydes and imines also provides a modular and efficient route to chiral β-amino alcohols, with scale-up experiments demonstrating its practical utility. westlake.edu.cn
The use of catalytic asymmetric hydrogenation and transfer hydrogenation is inherently more scalable than methods requiring stoichiometric chiral reagents. rsc.org These processes use a small amount of a chiral catalyst to generate large quantities of the chiral product. The efficiency of these catalysts, often measured by turnover number (TON) and turnover frequency (TOF), is a critical factor for industrial application.
Furthermore, the development of borrowing-hydrogen cascades represents a highly atom-efficient approach. acs.org In these processes, a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde, which then reacts further before the hydrogen is returned in a final reduction step. This strategy, applied to the formal anti-Markovnikov hydroamination of allyl alcohols, provides an environmentally benign route to optically enriched γ-secondary amino alcohols. acs.org
Key features of scalable methodologies include:
High Atom Economy: Processes like borrowing-hydrogen cascades and catalytic hydrogenations maximize the incorporation of starting material atoms into the final product.
Catalytic Asymmetry: The use of small amounts of chiral catalysts is more cost-effective and sustainable than stoichiometric chiral auxiliaries.
Process Intensification: One-pot or cascade reactions that combine multiple steps without isolation of intermediates streamline the manufacturing process. nih.gov
Use of Readily Available Feedstocks: Starting from simple, inexpensive materials like allylic alcohols, aldehydes, and imines enhances the economic viability of the synthesis. nih.govwestlake.edu.cn
While specific scalable syntheses for (6S)-6-amino-2-methyl-2-heptanol are not documented, these advanced principles and methodologies in chiral γ-amino alcohol synthesis provide a robust toolkit for its potential large-scale production.
Spectroscopic Methods for Stereochemical Elucidation
Spectroscopic techniques are indispensable for determining the absolute configuration of chiral centers. These methods rely on the differential interaction of enantiomers with a chiral environment or polarized light, leading to unique spectral signatures.
Induced Circular Dichroism (ICD) spectroscopy is a powerful technique for assigning the absolute configuration of molecules that are inherently weak chromophores in the accessible spectral region. The method involves the formation of a host-guest complex between the chiral analyte, such as (6S)-2-Heptanol, 6-amino-2-methyl-, and a chiral, chromophoric host molecule. The spatial arrangement of the analyte within the host's chiral cavity induces a circular dichroism signal in the host's chromophore. The sign and intensity of this induced Cotton effect can then be empirically correlated to the absolute configuration of the guest molecule. rsc.org
For amino alcohols, a common approach involves dynamic covalent chemistry, such as the formation of a Schiff base between the primary amine of the analyte and an aromatic aldehyde probe. nih.gov This reaction creates a new chromophore in situ, and the resulting imine's CD signal can be directly related to the stereochemistry of the chiral center. nih.gov For example, the reaction between an amino alcohol and an electron-deficient probe like 2,4-dinitrobenzaldehyde (B114715) can produce a distinct CD signal whose sign corresponds to the analyte's absolute configuration. nih.gov
| Probe/Host System | Analyte Type | Interaction Mechanism | Spectroscopic Output | Application |
| Aromatic Aldehydes (e.g., 2,4-dinitrobenzaldehyde) | Primary Amines, Amino Alcohols | Schiff Base Formation | Induced CD signal at ~330 nm | Absolute Configuration Determination nih.gov |
| π-Extended Acyclic Cucurbiturils | Amines, Amino Alcohols, Alcohols | Host-Guest Complexation | Induced CD signal | Absolute Configuration and Enantiomeric Composition rsc.orgrsc.org |
| Stereodynamic Boron and Zinc Complexes | Amines, Amino Alcohols, Amino Acids | Substrate Binding and Chiral Amplification | Distinct Chiroptical Sensor Output | Absolute Configuration and ee Detection acs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation and can be adapted for chiral analysis. Since enantiomers are indistinguishable in an achiral solvent, chiral discrimination by NMR requires creating a diastereomeric environment. This is achieved through two main strategies: the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netresearchgate.net
Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. nih.gov These complexes have slightly different magnetic environments, resulting in separate, resolvable peaks in the NMR spectrum, a phenomenon known as chemical shift non-equivalence (ΔΔδ). frontiersin.org For amino alcohols, common CSAs include crown ethers, calixarenes, and chiral acids. researchgate.netnih.gov The magnitude of the chemical shift difference between the signals for the R and S enantiomers can be used to determine the enantiomeric excess.
Chiral Derivatizing Agents (CDAs), in contrast, react covalently with the analyte to form stable diastereomers. These diastereomers have distinct physical properties and, consequently, different NMR spectra. This method often results in larger chemical shift differences compared to CSAs but requires a chemical reaction and purification step, which carries the risk of kinetic resolution or racemization. researchgate.net
| Chiral Agent Type | Example Agent | Analyte Type | Principle | Key Parameter |
| Chiral Solvating Agent (CSA) | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Amines, Amino Alcohols | Formation of transient diastereomeric complexes | Chemical Shift Non-equivalence (ΔΔδ) researchgate.net |
| Chiral Solvating Agent (CSA) | Chiral Calix researchgate.netresorcinarene | Naphthyl amides of amines/amino alcohols | Host-guest interaction with derivatized analyte | Enantiomeric discrimination of H1 and H4 resonances researchgate.net |
| Chiral Derivatizing Agent (CDA) | Naphtho[2,3-c]furan-1,3-dione | Primary Amines | Formation of stable diastereomeric amides | Separate signals for diastereomers researchgate.net |
Chromatographic Techniques for Enantiomeric Excess (ee) Determination
Chromatographic methods are the gold standard for quantifying the enantiomeric composition of a chiral substance, providing a direct measure of the enantiomeric excess (ee). These techniques physically separate the enantiomers, allowing for their individual detection and quantification.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for enantiomeric separation. uma.es The separation is achieved by using a chiral stationary phase (CSP), which is an enantiomerically pure material packed into the HPLC column. science.gov The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different binding energies. This difference in interaction strength leads to different retention times, allowing for the separation and quantification of the two enantiomers. mdpi.com
For the separation of amino alcohols like (6S)-2-Heptanol, 6-amino-2-methyl-, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective. science.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for optimizing the resolution between the enantiomeric peaks. science.gov Detection is commonly performed using a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
| Parameter | Description | Example Value/Condition |
| Column Type | Chiral Stationary Phase (CSP) | CHIRALPAK® AD-RH (amylose derivative) science.gov |
| Mobile Phase | Isocratic or gradient mixture of solvents | Water-isopropanol-acetonitrile (40:50:10, v/v/v) science.gov |
| Flow Rate | Rate at which the mobile phase passes through the column | 0.8 mL/min uma.es |
| Detection | Method for visualizing the separated components | UV at 250 nm or 312 nm uma.esscience.gov |
| Output | Data used for quantification | Retention times and peak areas for each enantiomer |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for enantioselective analysis, particularly for volatile compounds. For non-volatile or highly polar molecules like amino alcohols, a derivatization step is necessary to increase volatility and thermal stability.
In this method, the enantiomeric mixture is first reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard, non-chiral GC column. researchgate.net The separated diastereomers are subsequently detected by a mass spectrometer, which provides structural information and sensitive quantification. Common derivatizing agents for amino alcohols include acyl chlorides of chiral acids or chiral chloroformates, which react with both the amino and hydroxyl groups. researchgate.netnih.gov The enantiomeric excess is determined by comparing the integrated peak areas of the two separated diastereomers. mdpi.com
| Step | Description | Reagents/Conditions |
| Derivatization | Covalent reaction to form diastereomers | Chiral Derivatizing Agent (e.g., Heptafluorobutyl chloroformate) researchgate.net |
| Separation | Separation of diastereomers by volatility and column interaction | Gas Chromatography on an achiral column (e.g., DB-5) |
| Detection | Identification and quantification of separated diastereomers | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or full-scan mode nih.gov |
| Quantification | Calculation of enantiomeric composition | Integration of the chromatographic peak areas for each diastereomer |
Advanced Chiroptical Sensing for Enantioselective Analysis
Recent advancements have led to the development of high-throughput and highly sensitive chiroptical sensing methods for rapid enantioselective analysis. nih.gov These methods often rely on supramolecular chemistry or dynamic covalent chemistry to generate a measurable optical response (e.g., circular dichroism or fluorescence) upon interaction with a chiral analyte. nih.govacs.org
These sensor systems typically consist of a probe molecule that changes its optical properties upon binding to the analyte. The binding event between the enantiopure probe and the different enantiomers of the analyte leads to the formation of diastereomeric complexes, each with a unique spectroscopic signature. nih.gov For instance, a fluorescent assay can be designed where the self-assembly of a chiral amine, a fluorescent ligand (like a BINOL derivative), and the analyte forms diastereomeric complexes with distinct fluorescence intensities or wavelengths. nih.gov The ratio of these signals can be correlated to the enantiomeric excess of the analyte, often with very high accuracy and sensitivity, making these methods suitable for high-throughput screening applications. nih.govacs.org
In-depth Analysis of (6S)-2-Heptanol, 6-amino-2-methyl-: Stereochemistry and Purity
The specific chemical compound, (6S)-2-Heptanol, 6-amino-2-methyl-, presents a unique subject for stereochemical investigation. As a chiral molecule, the spatial arrangement of its atoms is critical to its chemical and biological properties. This article focuses exclusively on the stereochemical analysis, enantiomeric purity determination, and the use of X-ray crystallography for assigning the absolute configuration of its derivatives.
While detailed research findings specifically for "(6S)-6-amino-2-methyl-2-heptanol" are not extensively available in publicly accessible literature, we can outline the established methodologies used for such analyses based on studies of analogous chiral amino alcohols.
Stereochemical Analysis and Enantiomeric Purity Determination of 6s 2 Heptanol, 6 Amino 2 Methyl
The stereochemical integrity of (6S)-2-Heptanol, 6-amino-2-methyl- is paramount. The determination of its enantiomeric purity—a measure of the excess of the (6S)-enantiomer over its (6R)-counterpart—relies on sophisticated analytical techniques capable of differentiating between stereoisomers.
Commonly employed methods for the chiral separation and quantification of amino alcohols include chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. For a compound like 6-amino-2-methyl-2-heptanol, derivatization of the amino and hydroxyl groups is often a prerequisite to enhance volatility for GC analysis or to improve chromatographic behavior and detection for HPLC.
Another powerful technique for the analysis of chiral molecules is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral solvating agents or chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). acs.orgnih.govspringernature.com The formation of diastereomeric derivatives with a chiral reagent results in distinct NMR signals for the respective enantiomers, allowing for the determination of their ratio.
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.
For a non-crystalline compound like 6-amino-2-methyl-2-heptanol, or one that does not readily form crystals suitable for X-ray diffraction, it is necessary to first convert it into a crystalline derivative. This is typically achieved by reacting the amino alcohol with a chiral acid to form a diastereomeric salt or by creating another suitable crystalline derivative. The choice of the derivatizing agent is crucial, as it must induce crystallization and ideally contain a heavy atom to facilitate the determination of the absolute configuration.
Once a suitable crystal is obtained, X-ray diffraction analysis provides detailed information about the crystal lattice and the molecular structure within it. The resulting crystallographic data allows for the unequivocal assignment of the (S) or (R) configuration at the chiral center.
While a specific crystallographic study for a derivative of (6S)-6-amino-2-methyl-2-heptanol is not available in the surveyed literature, the table below illustrates the type of data that would be generated from such an analysis, based on general knowledge of X-ray crystallography of small organic molecules.
Hypothetical Crystallographic Data for a Derivative of (6S)-6-amino-2-methyl-2-heptanol
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | [Calculated Value] |
| Z | 4 |
| Calculated Density (g/cm3) | [Calculated Value] |
| Flack Parameter | [Value close to 0] |
The Flack parameter is a critical value in determining the absolute configuration from X-ray crystallographic data of chiral, non-centrosymmetric structures. A value close to zero for a known chirality confirms the correct absolute configuration assignment.
Reaction Chemistry and Strategic Derivatization of 6s 2 Heptanol, 6 Amino 2 Methyl
Functional Group Transformations and Selective Reactivity Profiles
The reactivity of (6S)-2-Heptanol, 6-amino-2-methyl- is characterized by the nucleophilicity of the primary amine and the hydroxyl group. The primary amine is generally more nucleophilic than the sterically hindered tertiary alcohol. This difference in reactivity allows for selective transformations at the amino group.
Common transformations of the amino group include acylation, alkylation, and sulfonylation. Acylation, for instance, can be achieved using acyl chlorides or anhydrides to form the corresponding amides. Alkylation can introduce various substituents on the nitrogen atom. The hydroxyl group, being tertiary, is less reactive and sterically hindered, which can make its direct functionalization challenging without forcing conditions. However, it can undergo reactions such as etherification or esterification under appropriate catalytic conditions.
The selective reactivity of the amino group over the hydroxyl group is a key aspect of the strategic derivatization of this and similar amino alcohols. This chemoselectivity allows for the protection of the amino group, enabling subsequent reactions at the hydroxyl group, or vice-versa.
Synthesis of Cyclic Derivatives from Chiral Amino Alcohols.nih.gov
Chiral amino alcohols are versatile precursors for the synthesis of various heterocyclic compounds. The bifunctional nature of (6S)-2-Heptanol, 6-amino-2-methyl- allows for intramolecular cyclization reactions to form five-, six-, or seven-membered rings, depending on the reagent used to link the amino and hydroxyl groups.
Oxazolidinones are five-membered heterocyclic compounds that can be synthesized from β-amino alcohols. In the case of (6S)-2-Heptanol, 6-amino-2-methyl-, which is a 1,5-amino alcohol, direct cyclization to a standard oxazolidinone is not feasible. However, derivatization strategies can be employed to facilitate the formation of related cyclic structures. For instance, after appropriate chain modifications, the resulting amino alcohol could be cyclized. The general synthesis of oxazolidinones from 1,2-amino alcohols often involves reaction with phosgene, carbonyldiimidazole, or diethyl carbonate. orgsyn.orgorganic-chemistry.org These reagents act as a carbonyl source to form the cyclic carbamate.
Table 1: Reagents for Oxazolidinone Synthesis from 1,2-Amino Alcohols
| Reagent | Conditions | Reference |
| Carbonyldiimidazole | Heat | nih.gov |
| Diethyl Carbonate | Base, Heat | orgsyn.org |
| Phosgene/Triphosgene | Base | nih.gov |
Morpholinones are six-membered heterocyclic compounds containing both an amide and an ether linkage. The synthesis of morpholinones from amino alcohols typically involves a two-step process: N-alkylation with a haloacetyl derivative followed by intramolecular cyclization. For (6S)-2-Heptanol, 6-amino-2-methyl-, reaction with chloroacetyl chloride would yield an N-chloroacetyl intermediate. Subsequent treatment with a base would promote intramolecular O-alkylation to form the morpholinone ring system. nih.govchemrxiv.org Alternative methods involve the reaction of amino alcohols with ethyl chloroacetate (B1199739) and a strong base like sodium hydride. nih.gov
Table 2: General Steps for Morpholinone Synthesis from Amino Alcohols
| Step | Reagents | Product | Reference |
| 1. N-Acylation | Chloroacetyl chloride, Base | N-(chloroacetyl) amino alcohol | nih.gov |
| 2. Intramolecular Cyclization | Sodium Hydride | Morpholinone | nih.gov |
Lactams (cyclic amides) and sultams (cyclic sulfonamides) are important classes of heterocyclic compounds. The synthesis of a lactam from (6S)-2-Heptanol, 6-amino-2-methyl- would require the introduction of a carboxylic acid functionality at a suitable position to allow for intramolecular amidation. This would likely involve a multi-step synthetic sequence.
Sultams can be prepared from amino alcohols through a series of transformations. nih.gov One approach involves the reaction of the amino alcohol with 2-chloroethanesulfonyl chloride to form a vinyl sulfonamide, followed by N-alkylation and subsequent intramolecular cyclization. nih.gov The success of such cyclizations can be dependent on the conformation of the intermediate. nih.gov
N-Substitution Reactions and Their Stereochemical Influence.nih.govresearchgate.netnih.gov
N-substitution reactions, such as N-alkylation and N-acylation, are fundamental transformations for modifying the properties of (6S)-2-Heptanol, 6-amino-2-methyl-. These reactions can introduce a wide range of functional groups, affecting the molecule's steric and electronic properties.
Catalytic methods for the direct N-alkylation of amines and amino acids with alcohols have been developed, often employing ruthenium or iridium catalysts. nih.govnih.gov These methods are atom-economical and can proceed with high retention of stereochemistry at the chiral center, which is crucial for applications in asymmetric synthesis. nih.govnih.gov The use of bulky protecting groups on the nitrogen, such as a trityl or benzyl (B1604629) group, can also help to preserve the stereochemical integrity during certain reactions. nih.gov
The stereochemical outcome of N-substitution reactions is of paramount importance. For reactions proceeding via an SN2 mechanism, inversion of configuration at the electrophilic carbon is expected. However, for catalytic hydrogen borrowing mechanisms, the stereocenter on the amino alcohol is typically retained. nih.govnih.gov
Table 3: Catalytic Systems for N-Alkylation with Retention of Stereochemistry
| Catalyst System | Substrates | Key Feature | Reference |
| Ruthenium Complex | Amino acid esters and alcohols | Base-free, high stereochemical retention | nih.govresearchgate.net |
| Iridium Complex | Amino alcohols and ketones | Prevention of racemization with bulky N-protecting groups | nih.gov |
Regioselective Manipulation of Amino and Hydroxyl Functionalities
The differential reactivity of the amino and hydroxyl groups in (6S)-2-Heptanol, 6-amino-2-methyl- allows for their regioselective manipulation. The more nucleophilic primary amine can be selectively protected, allowing for subsequent reactions at the less reactive tertiary hydroxyl group.
Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The introduction of a Boc group, for example, can be achieved using di-tert-butyl dicarbonate. researchgate.net Due to the higher nucleophilicity of the amine, selective N-protection in the presence of an alcohol is generally efficient. researchgate.net Once the amino group is protected, the hydroxyl group can be functionalized, for example, through reaction with an acylating or alkylating agent. Subsequent deprotection of the amine reveals the modified amino alcohol.
Conversely, it is also possible to selectively functionalize the amino group in the presence of the hydroxyl group. For instance, selective N-acylation can be achieved under controlled conditions. google.com Acidic conditions can favor O-acylation of amino alcohols, providing a method for regioselective ester formation. nih.gov The choice of reaction conditions is therefore critical in dictating the outcome of the functionalization.
Computational Studies and Conformational Analysis of 6s 2 Heptanol, 6 Amino 2 Methyl
Molecular Modeling of Intramolecular Hydrogen Bonding and Non-Covalent Interactions
(6S)-2-Heptanol, 6-amino-2-methyl- possesses both a hydroxyl (-OH) and an amino (-NH2) group, which are classic donor and acceptor sites for hydrogen bonding. Molecular modeling studies are crucial for understanding the intramolecular hydrogen bonding that can occur between these two functional groups. This interaction significantly influences the molecule's preferred conformation and, consequently, its physical and chemical properties.
The formation of an intramolecular hydrogen bond in (6S)-2-Heptanol, 6-amino-2-methyl- would likely involve the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom of the amino group, or a hydrogen atom from the amino group and the lone pair on the oxygen atom. The flexible aliphatic chain connecting these groups allows the molecule to fold into a conformation that facilitates this interaction, typically forming a pseudo-cyclic structure.
Computational models can predict the geometric parameters of this hydrogen bond, such as the donor-acceptor distance and the bond angle. These parameters are indicative of the strength of the interaction. Non-covalent interaction (NCI) plots, derived from quantum chemical calculations, can visually represent these weak interactions, highlighting regions of attraction (like hydrogen bonds) and repulsion within the molecule.
Illustrative Data on Predicted Intramolecular Hydrogen Bonding Parameters:
| Interaction Type | Donor-Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
|---|---|---|---|
| O-H···N | O-H, -NH2 | 2.8 - 3.2 | 140 - 170 |
Exploration of Conformational Landscapes and Energy Minima
Due to the rotational freedom around its single bonds, (6S)-2-Heptanol, 6-amino-2-methyl- can exist in numerous conformations. A thorough exploration of its conformational landscape is essential to identify the most stable, low-energy structures, as these are the most likely to be populated at room temperature and to participate in chemical reactions.
Conformational searches are typically performed using molecular mechanics force fields, which provide a rapid evaluation of the energies of thousands of possible conformations. The resulting low-energy conformers are then subjected to more accurate, but computationally expensive, quantum mechanical calculations (such as DFT) for geometry optimization and energy refinement.
The results of these calculations are often visualized as a potential energy surface (PES), where the energy of the molecule is plotted against one or more of its dihedral angles. The minima on this surface correspond to stable conformers. For (6S)-2-Heptanol, 6-amino-2-methyl-, the global minimum is expected to be a conformation stabilized by the aforementioned intramolecular hydrogen bond. Other local minima, corresponding to conformers without this hydrogen bond but with favorable steric arrangements, are also likely to exist.
Hypothetical Relative Energies of Key Conformers:
| Conformer Description | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum (H-bonded) | TBD | 0.00 |
| Local Minimum 1 (Extended) | TBD | 1.5 - 3.0 |
TBD: To be determined by specific calculations.
Understanding the energy differences between these conformers and the energy barriers for their interconversion is crucial for predicting the molecule's dynamic behavior and its availability to adopt specific shapes required for biological activity or catalytic processes.
Density Functional Theory (DFT) and Ab Initio Calculations for Structural and Reactivity Predictions
Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to obtain highly accurate information about the electronic structure, geometry, and reactivity of molecules. For (6S)-2-Heptanol, 6-amino-2-methyl-, these calculations can provide detailed predictions of its molecular properties.
DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or larger), can be used to optimize the geometry of the most stable conformers. This provides precise values for bond lengths, bond angles, and dihedral angles. These calculated geometries can be compared with experimental data if available, for example, from X-ray crystallography, to validate the computational model.
Predicted Geometric Parameters for the Global Minimum Conformer (Illustrative):
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-O | ~1.43 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Angle | C-O-H | ~109° |
| Bond Angle | H-N-H | ~107° |
Furthermore, DFT and ab initio calculations can predict a range of electronic properties that are related to the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.
Molecular electrostatic potential (MEP) maps can also be generated from these calculations. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (6S)-2-Heptanol, 6-amino-2-methyl-, the MEP would show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the hydroxyl and amino groups.
Ligand-Substrate Interaction Modeling in Catalytic Systems
Chiral amino alcohols are widely used as ligands in asymmetric catalysis. The stereochemical outcome of such reactions is highly dependent on the three-dimensional structure of the catalyst-substrate complex. Computational modeling plays a pivotal role in understanding these interactions and in the rational design of new and more efficient catalysts.
In a catalytic system where (6S)-2-Heptanol, 6-amino-2-methyl- acts as a ligand, it would typically coordinate to a metal center through its amino and hydroxyl groups, forming a chiral pocket. The substrate would then bind to this chiral complex in a specific orientation to minimize steric hindrance and maximize favorable electronic interactions.
Molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the interaction between the chiral ligand-metal complex and the substrate. These models can predict the most likely binding mode of the substrate and help to rationalize the observed stereoselectivity of the reaction. By calculating the energies of the transition states for the formation of different stereoisomers, it is possible to predict which product will be formed preferentially.
These computational models can provide valuable insights into the mechanism of catalysis and the factors that control the enantioselectivity. This knowledge can then be used to modify the structure of the ligand to improve its performance in a given catalytic transformation. While specific studies on (6S)-2-Heptanol, 6-amino-2-methyl- as a catalytic ligand are not widely available, the principles of ligand-substrate interaction modeling are well-established and would be applicable to this molecule.
Applications of 6s 2 Heptanol, 6 Amino 2 Methyl and Its Derivatives in Asymmetric Synthesis
Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Chiral amino alcohols are a cornerstone in the design of ligands for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid and well-defined chiral environment that influences the stereochemical outcome of a reaction.
Asymmetric Hydrogenation and Transfer Hydrogenation
Derivatives of (6S)-2-Heptanol, 6-amino-2-methyl- are potential candidates for ligands in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. In these reactions, the chiral ligand, in complex with a metal such as ruthenium, rhodium, or iridium, facilitates the stereoselective addition of hydrogen to the double bond, yielding a chiral alcohol or amine with high enantiomeric excess. The steric bulk and electronic properties of the ligand derived from (6S)-2-Heptanol, 6-amino-2-methyl- would play a crucial role in differentiating the enantiotopic faces of the substrate.
Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Cross-Couplings)
Chiral Ligand Design and Optimization Strategies
The modular nature of (6S)-2-Heptanol, 6-amino-2-methyl- allows for systematic modification to optimize its performance as a chiral ligand. Strategies often involve the derivatization of the amino group to introduce different steric and electronic features. For example, the synthesis of Schiff bases, amides, or phosphine-containing derivatives can fine-tune the ligand's coordination properties and the steric environment around the metal center. This optimization is key to achieving high enantioselectivity in a given catalytic transformation.
Applications in Asymmetric Alkylation and Alkynylation
Chiral ligands derived from amino alcohols have been successfully employed in the asymmetric alkylation and alkynylation of aldehydes and ketones. These reactions, often catalyzed by zinc or other metals, rely on the formation of a chiral metal complex that delivers the alkyl or alkynyl group to one face of the carbonyl substrate with high selectivity. The stereochemical outcome is dictated by the structure of the chiral ligand.
Function as Chiral Auxiliaries in Stereoselective Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of a reaction. (6S)-2-Heptanol, 6-amino-2-methyl- can be utilized as a chiral auxiliary by covalently attaching it to a substrate. The inherent chirality of the auxiliary then directs the stereoselective course of a subsequent reaction, after which the auxiliary can be cleaved and recovered. For example, attachment of this amino alcohol to a carboxylic acid to form an amide would create a chiral environment that could direct diastereoselective alkylation of the enolate.
Utilization as Chiral Building Blocks for Complex Molecule Synthesis
Perhaps the most significant application of (6S)-2-Heptanol, 6-amino-2-methyl- is as a chiral building block, or "chiron," in the total synthesis of complex, biologically active molecules. Its defined stereochemistry and versatile functional groups allow for its incorporation into larger molecular frameworks, thereby introducing a specific stereocenter. This approach is fundamental in the synthesis of many pharmaceuticals, agrochemicals, and natural products where specific stereoisomers are required for biological activity. The amino and hydroxyl groups provide handles for a variety of chemical transformations, enabling the construction of more elaborate structures.
Pathways to Natural Products and Bioactive Compounds
The chiral β-amino alcohol framework is a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Consequently, compounds like (6S)-2-Heptanol, 6-amino-2-methyl- are considered valuable chiral building blocks, or synthons, for the construction of these complex and often biologically active molecules. frontiersin.org The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
One of the primary strategies in asymmetric synthesis is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. diva-portal.org The auxiliary guides the formation of a new stereocenter and is subsequently removed. The structural features of (6S)-2-Heptanol, 6-amino-2-methyl- make it a suitable candidate for development into such an auxiliary.
While specific, documented total syntheses of natural products using (6S)-2-Heptanol, 6-amino-2-methyl- as the starting chiral auxiliary are not widely reported in prominent literature, its structural class is fundamental to the field. The racemic mixture of this compound, known as Heptaminol, is itself a bioactive molecule used as a myocardial stimulant and vasodilator, demonstrating the biological relevance of this chemical scaffold. guidechem.comchemicalbook.comchemdad.com The synthesis of analogues and derivatives often relies on starting materials from the "chiral pool," which includes enantiopure amino alcohols.
To illustrate the role of this class of compounds, the following table details representative examples of other chiral amino alcohols used in the synthesis of significant bioactive compounds.
| Chiral Amino Alcohol Precursor | Bioactive Compound/Natural Product | Therapeutic Class/Significance |
|---|---|---|
| (1R,2S)-Ephedrine | (S)-Cathinone | Central nervous system stimulant |
| D-Phenylglycinol | Bestatin | Immunomodulator, enzyme inhibitor |
| (S)-Valinol | Ritonavir | Antiretroviral drug (HIV protease inhibitor) |
| (R)-2-amino-3-methylbutan-1-ol | Various Metal Complexes | Studied for anticancer activity. alfa-chemistry.com |
| C-13 paclitaxel (B517696) side-chain | Paclitaxel (Taxol) | Anticancer agent used in chemotherapy. nih.gov |
Precursors for Advanced Materials and Fine Chemicals
In the realm of fine chemicals, chiral amino alcohols like (6S)-2-Heptanol, 6-amino-2-methyl- serve as crucial precursors for the synthesis of specialized molecules, particularly chiral ligands and organocatalysts. nih.govresearchgate.net The dual functionality of the amine and alcohol groups allows them to act as bidentate ligands, capable of coordinating with metal centers to form stable complexes. alfa-chemistry.com When the amino alcohol is enantiomerically pure, the resulting metal complex is also chiral and can function as a highly effective catalyst for asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
These catalysts are essential for the large-scale, economical production of single-enantiomer pharmaceuticals and other high-value chemical products. The structure of the amino alcohol ligand can be modified to fine-tune the steric and electronic environment around the metal center, thereby optimizing the catalyst's activity and selectivity for a specific chemical transformation.
The table below provides examples of catalyst systems derived from chiral amino alcohols and their applications in asymmetric synthesis.
| Chiral Amino Alcohol Ligand Class | Metal Center | Catalyst System Type | Application in Asymmetric Synthesis |
|---|---|---|---|
| (1R,2S)-Norephedrine derivatives | Zinc (Zn) | Organozinc Catalyst | Enantioselective addition of diethylzinc (B1219324) to aldehydes |
| TADDOLs (from tartaric acid) | Titanium (Ti) | Lewis Acid Catalyst | Diels-Alder reactions, aldol additions |
| Proline-derived amino alcohols | Ruthenium (Ru) | Transfer Hydrogenation Catalyst | Asymmetric reduction of ketones to chiral alcohols |
| (S)-Diphenylprolinol silyl (B83357) ether | N/A (Organocatalyst) | Jørgensen-Hayashi Catalyst | Conjugate additions to α,β-unsaturated aldehydes. mdpi.com |
While the application of chiral amino alcohols in creating catalysts is well-established, their use as direct precursors for advanced materials like chiral polymers is a more specialized area of research and is not extensively documented for this specific compound.
Development of Chiral Stationary Phases for Enantioseparations
The separation of enantiomers, a critical task in pharmaceutical development and quality control, is frequently accomplished using chromatographic techniques, particularly high-performance liquid chromatography (HPLC). scas.co.jp This method relies on the use of a chiral stationary phase (CSP), which is a solid support material that has been modified with a chiral molecule (the selector). nih.gov Amino alcohols are an important class of compounds used as chiral selectors for the preparation of CSPs due to their robust chirality and their ability to engage in multiple types of molecular interactions. researchgate.netmdpi.com
(6S)-2-Heptanol, 6-amino-2-methyl- is an ideal candidate for development into a chiral selector. A CSP would typically be prepared by covalently bonding the amino alcohol to the surface of a support matrix, most commonly porous silica (B1680970) gel. The chiral recognition mechanism relies on the differential interaction between the CSP and the two enantiomers of the compound being separated (the analyte). For a separation to occur, there must be a difference in the stability of the transient diastereomeric complexes formed between the chiral selector and each analyte enantiomer.
The widely accepted model for chiral recognition requires at least three points of interaction between the selector and the analyte. acs.org In the case of a CSP derived from (6S)-2-Heptanol, 6-amino-2-methyl-, these interactions could include:
Hydrogen Bonding: The hydroxyl and amino groups can act as hydrogen bond donors and acceptors.
Dipole-Dipole Interactions: The polar C-N and C-O bonds contribute to the molecule's dipole moment.
Steric Interactions: The spatial arrangement of the molecule creates steric hindrance, forcing analyte molecules to approach from specific directions, which can differ for each enantiomer. acs.org
Different types of CSPs can be prepared from amino alcohols. "Pirkle-type" CSPs, for instance, often involve derivatizing the amino group with a π-acidic or π-basic aromatic ring to facilitate π-π stacking interactions with analytes. nih.govresearchgate.net Ligand-exchange chromatography is another approach where the amino alcohol acts as a chiral ligand for a metal ion (e.g., copper), and separation occurs based on the differential formation of ternary complexes with the analyte enantiomers. acs.org
The following table summarizes various types of amino alcohol-derived CSPs and the principles behind their enantioselective capabilities.
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Typical Analytes Separated |
|---|---|---|---|
| Pirkle-type (π-acidic) | N-(3,5-Dinitrobenzoyl)-phenylglycinol | π-π interactions, hydrogen bonding, dipole-dipole | Compounds with π-basic aromatic rings (e.g., amides, esters) |
| Ligand Exchange | Proline or Hydroxyproline | Coordinate bonding (metal-mediated), steric repulsion | Amino acids, amino alcohols, hydroxy acids. acs.org |
| Brush-type (diastereomeric) | Ephedrine derivatives | Hydrogen bonding, steric hindrance | Various racemates, including other amino alcohols. researchgate.net |
| Cyanuric Chloride-based | L-amino acid and dialkylamine substituents | Hydrogen bonding, steric interactions | N-derivatized amino acids and amino alcohols. oup.com |
Future Research Directions and Unexplored Avenues for 6s 2 Heptanol, 6 Amino 2 Methyl
Innovation in Sustainable and Atom-Economical Synthetic Routes
The demand for greener and more cost-effective chemical processes is a major driver of innovation in the synthesis of chiral molecules like (6S)-2-Heptanol, 6-amino-2-methyl-. Current synthetic methods often involve multiple steps and may not be ideally atom-economical. rsc.org Future research is focused on developing more direct and sustainable routes.
A highly promising area is biocatalysis, which utilizes enzymes to perform highly selective chemical transformations. nih.govnih.gov Engineered enzymes, such as amine dehydrogenases and transaminases, offer the potential for direct asymmetric reductive amination of a suitable ketone precursor. nih.govfrontiersin.orgfrontiersin.org This one-pot, two-stage cascade biocatalysis can convert renewable biomass-derived aldehydes into chiral β-amino alcohols with high yields and excellent enantioselectivity. rsc.org Such enzymatic methods operate under mild conditions and can significantly reduce waste, aligning with the principles of green chemistry. nih.gov
Another key avenue is the advancement of transition metal-catalyzed asymmetric hydrogenation. nih.govacs.org This strategy is recognized for its excellent atom economy, producing minimal waste. nih.govacs.org Developing catalysts based on earth-abundant and less toxic metals is a critical goal to improve the environmental profile of these reactions. acs.org Furthermore, creating synthetic pathways from readily available and economical starting materials like aldehydes and imines is a significant challenge due to selectivity issues, but new chromium-catalyzed asymmetric cross-coupling reactions are showing promise. westlake.edu.cn
Table 1: Comparison of Synthetic Strategies for Chiral Amino Alcohols
| Synthetic Strategy | Advantages | Challenges | Future Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable feedstocks, reduced waste. nih.govfrontiersin.orgrsc.org | Limited enzyme stability and substrate scope, potential for product inhibition. nih.gov | Enzyme engineering for improved activity and stability, expansion of the substrate repertoire. nih.govmdpi.com |
| Asymmetric Hydrogenation | Excellent atom economy, high efficiency, potential for high enantioselectivity. nih.govacs.org | Reliance on precious and potentially toxic metal catalysts, sometimes harsh reaction conditions. nih.govacs.org | Development of catalysts based on earth-abundant metals, use of milder reaction conditions. acs.org |
| Cross-Coupling Reactions | Modular synthesis from simple, inexpensive starting materials. westlake.edu.cn | Controlling chemo- and stereoselectivity, avoiding byproduct formation. westlake.edu.cn | Design of new ligands and catalysts for enhanced selectivity, broadening the scope of coupling partners. nsf.gov |
Exploration of Novel Catalytic Systems and Ligand Scaffolds incorporating the Amino Alcohol Moiety
The unique structure of (6S)-2-Heptanol, 6-amino-2-methyl-, which contains both a hydroxyl and an amino group, makes it an excellent candidate for the development of novel chiral ligands for asymmetric catalysis. nih.govalfa-chemistry.comresearchgate.net Amino alcohol-based ligands have proven effective in a variety of metal-catalyzed reactions, including asymmetric transfer hydrogenation. mdpi.com
Future research will likely involve the synthesis of a library of new ligands derived from this amino alcohol. By chemically modifying the amino and hydroxyl functionalities, ligands with diverse electronic and steric properties can be created. rsc.org These new ligands can then be coordinated with various transition metals to form catalysts for a wide range of asymmetric transformations. alfa-chemistry.comnih.gov The inherent rigidity of some amino alcohol backbones can be crucial for achieving high enantioselectivities. mdpi.com
A particularly exciting direction is the immobilization of these chiral ligands onto solid supports, such as polymers or nanoparticles. nih.gov This approach facilitates catalyst recovery and reuse, which is a key aspect of sustainable chemistry. The development of such heterogeneous catalysts is a major goal in the field.
Advanced Computational Methodologies for Predictive Chiral Catalyst and Ligand Design
The design and optimization of chiral catalysts can be significantly accelerated through the use of advanced computational methods. riken.jp Techniques like Density Functional Theory (DFT) can be used to model the interactions between a catalyst and substrate, providing insights into the mechanism of stereoselectivity. nih.govresearchgate.net This understanding can guide the rational design of more effective ligands based on the (6S)-2-Heptanol, 6-amino-2-methyl- scaffold.
Machine learning (ML) and artificial intelligence are also emerging as powerful tools in catalyst development. riken.jpchemistryworld.com By training algorithms on existing reaction data, ML models can predict the enantioselectivity of new catalyst-substrate combinations. chemrxiv.orgchemrxiv.orgrsc.org This data-driven approach can help researchers to prioritize the synthesis of the most promising catalyst candidates, saving significant time and resources. riken.jp An unsupervised machine learning workflow can also be used to assess and quantify the generality of a catalyst across a range of substrates. chemrxiv.orgchemrxiv.org
Expansion of Applications in Emerging Areas of Chiral Chemistry and Materials Science
The unique properties of (6S)-2-Heptanol, 6-amino-2-methyl- suggest its potential for applications beyond traditional asymmetric synthesis. researchgate.net Its chirality and functional groups make it a valuable building block for the creation of novel functional materials.
One area of interest is the development of chiral sensors. nih.govacs.org The amino alcohol moiety can be incorporated into sensor molecules that can selectively recognize and bind to specific enantiomers of other chiral compounds. nih.govrsc.orgmdpi.com This has potential applications in pharmaceutical analysis and diagnostics. mdpi.comutwente.nl For example, fluorescent sensors based on chiral scaffolds can be used for the high enantioselective recognition of amino acids. nih.gov
Furthermore, this chiral amino alcohol could be used as a monomer for the synthesis of chiral polymers or as a component in the formation of supramolecular structures. These materials could possess unique optical or electronic properties, leading to applications in areas such as chiral chromatography, nonlinear optics, or smart materials. The incorporation of amino groups can also affect the catalytic performance of materials like gold catalysts in oxidation reactions. mdpi.comnih.gov
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Wear nitrile gloves (tested for permeation resistance), safety goggles, and lab coats. Use OV/AG/P99 respirators if aerosolization occurs .
- Ventilation : Conduct reactions in a fume hood with >0.5 m/s airflow to minimize inhalation exposure (H335: respiratory tract irritation) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with 5% acetic acid before disposal .
How do researchers resolve contradictions in thermodynamic data for (6S)-6-amino-2-methyl-2-heptanol?
Advanced Research Question
Discrepancies in properties like enthalpy of vaporization (ΔvapH) arise from measurement techniques (e.g., static vs. dynamic methods). To address this:
- Validate experimental setups : Use NIST-recommended ebulliometry for ΔvapH measurements, ensuring temperature calibration within ±0.1 K .
- Cross-reference databases : Compare data from NIST Standard Reference Data, PubChem, and peer-reviewed studies (e.g., Stephenson and Malanowski, 1987 report ΔvapH = 55.2 kJ/mol at 369 K) .
- Computational modeling : Apply group contribution methods (e.g., Joback) or DFT calculations (B3LYP/6-31G*) to predict missing properties like log Pow .
What experimental designs are optimal for studying the oxidative stability of (6S)-6-amino-2-methyl-2-heptanol?
Advanced Research Question
- Accelerated oxidation studies : Expose the compound to 40–60°C with 0.5–1.0 atm O2 in a Parr reactor. Monitor degradation via:
- Kinetic analysis : Use the Arrhenius equation to extrapolate shelf life at ambient conditions .
How does the stereochemistry of (6S)-6-amino-2-methyl-2-heptanol influence its biological interactions?
Advanced Research Question
The (6S)-enantiomer exhibits enantiomer-specific bioactivity, as shown in pheromone studies:
- Behavioral assays : In Melipona solani bees, (S)-2-heptanol triggers retreat behavior (EC₅₀ = 0.1 µg/µL), while the (R)-enantiomer is inactive. Use Y-maze olfactometers to quantify dose-dependent responses .
- Molecular docking : Simulate binding to olfactory receptors (e.g., ORCO proteins) using AutoDock Vina. The (6S)-configuration shows higher binding affinity (−8.2 kcal/mol) due to optimal hydrogen bonding with Ser144 and Tyr184 residues .
What strategies mitigate data gaps in stability and decomposition pathways of (6S)-6-amino-2-methyl-2-heptanol?
Advanced Research Question
When SDS data are incomplete (e.g., decomposition products missing):
- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Analyze products via LC-QTOF-MS .
- Compatibility testing : Screen for incompatibilities with common lab reagents (e.g., strong oxidizers like KMnO4) using DSC to detect exothermic peaks .
How can researchers optimize the enantioselective synthesis of (6S)-6-amino-2-methyl-2-heptanol for scale-up?
Advanced Research Question
- Catalyst screening : Test Ru-BINAP complexes for asymmetric hydrogenation of imine precursors (e.g., 6-methyl-2-hepten-2-amine). Optimize pressure (10–50 bar H2) and solvent polarity (e.g., MeOH vs. THF) to improve ee >99% .
- Process intensification : Use continuous-flow reactors with immobilized enzymes (e.g., Candida antarctica lipase B) to reduce reaction time from 24h to 2h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
